

Application Notes & Protocols: Ethanol Precipitation and Washing of DNA after Phenol Extraction

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Compound of Interest		
Compound Name:	Phenol;pyridine	
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Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction and Principle

Following phenol-chloroform extraction, the aqueous phase contains the desired DNA, along with salts and residual solvents. Ethanol precipitation is a cornerstone technique used to concentrate and purify this DNA. The fundamental principle relies on altering the solubility of DNA.[1][2] DNA is hydrophilic and soluble in aqueous solutions due to the negatively charged phosphate groups on its sugar-phosphate backbone.[1][2] The process involves two key additions: salt and ethanol.

- Role of Salt: Positively charged ions (monovalent cations) from a salt solution, such as sodium acetate, neutralize the negative charges on the DNA's phosphate backbone.[1][2][3]
 [4] This reduces the affinity of DNA for water molecules, making it less hydrophilic.[3][4]
- Role of Ethanol: Ethanol is significantly less polar than water.[5] Its addition to the solution reduces the dielectric constant, effectively disrupting the hydration shell around the DNA.[4]
 [5][6] This allows the now-neutralized DNA molecules to aggregate and precipitate out of the solution.[4][5]

The subsequent washing steps, typically with 70% ethanol, are crucial for removing coprecipitated salts and other impurities, yielding a purified DNA sample ready for downstream



applications.[5][6][7]

2.0 Data Presentation: Key Reagents and Parameters

The efficiency of DNA precipitation and purification is dependent on several factors, including the choice of salt, alcohol concentration, incubation time, and centrifugation speed.

Table 1: Commonly Used Salts for DNA Precipitation

Salt	Stock Concentration	Final Concentration	Key Applications & Notes
Sodium Acetate	3.0 M, pH 5.2	0.3 M	The most common choice for routine DNA precipitation.[1]
Sodium Chloride	5.0 M	0.2 M	Recommended for samples containing SDS, as NaCl keeps SDS soluble in ethanol, preventing its co-precipitation.[1]
Ammonium Acetate	10.0 M	2.0 - 2.5 M	Can help minimize coprecipitation of dNTPs.
Lithium Chloride	8.0 M	0.8 M	Primarily used for the precipitation of RNA. [1]

Table 2: Comparison of Alcohols for DNA Precipitation

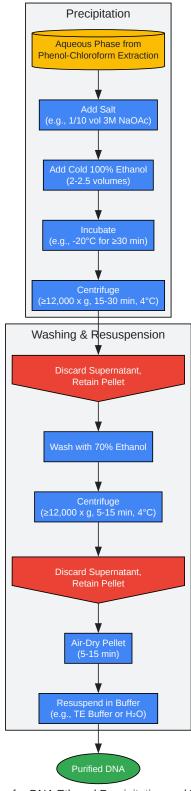


Parameter	Ethanol	Isopropanol
Volume Required	2 to 2.5 volumes of the sample.[3][4][9][10][11]	0.7 to 1 volume of the sample. [3][4][12]
DNA Solubility	DNA is more soluble; higher concentrations are needed to precipitate.[3][4]	DNA is less soluble; precipitates faster, even at low concentrations.[3][4][13]
Salt Co-precipitation	Salts tend to remain soluble, especially at colder temperatures.[3][4]	Higher tendency for salts to coprecipitate with the DNA, especially at low temperatures. [3][13][14]
Best Use Case	Preferred choice for most applications, especially with small volumes.[3][13]	Useful when working with large sample volumes to minimize the total volume.[13][14]
Pellet Appearance	Typically forms a white, opaque pellet.	Can form a clear or glassy pellet that is more difficult to see.[13]

3.0 Experimental Workflow

The following diagram outlines the complete workflow from the aqueous phase post-phenol extraction to the final purified DNA.





Workflow for DNA Ethanol Precipitation and Washing

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Caption: Experimental workflow for DNA precipitation and washing.



4.0 Detailed Experimental Protocols

This protocol is designed for purifying DNA from a standard aqueous phase solution (<0.4 ml) following phenol-chloroform extraction.[9]

4.1 Materials and Reagents

- Aqueous DNA sample from phenol-chloroform extraction
- Salt Solution (see Table 1, e.g., 3 M Sodium Acetate, pH 5.2)
- 100% Ethanol (ice-cold, stored at -20°C)
- 70% (v/v) Ethanol in nuclease-free water (stored at room temperature or 4°C)
- Resuspension Buffer (e.g., TE Buffer, pH 8.0, or nuclease-free water)
- Microcentrifuge (capable of ≥12,000 x g and 4°C)
- Pipettes and nuclease-free tips
- Nuclease-free microcentrifuge tubes
- (Optional) Glycogen (20 mg/mL solution) as a carrier to improve recovery of lowconcentration DNA.[5][8][12]

4.2 Protocol for DNA Precipitation

- Start with Aqueous Phase: Transfer the upper aqueous phase from your phenol-chloroform extraction to a new, sterile microcentrifuge tube.[9][12] Be careful to avoid transferring any of the organic phase or the interface material.
- Add Salt: Add 1/10th volume of your chosen salt solution (e.g., for 200 μL of sample, add 20 μL of 3 M Sodium Acetate).[9][11][12][15] Mix thoroughly by vortexing briefly or flicking the tube.[9][10]
- Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol.[3][9][11][12] (e.g., for a 220 μL sample+salt volume, add 440-550 μL of ethanol). Mix well by inverting the tube several times

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until the solution is homogeneous. A stringy white precipitate of DNA may become visible.

- Incubate to Precipitate: Incubate the mixture to allow the DNA to fully precipitate. The time and temperature depend on the DNA concentration and size:
 - Standard Samples: -20°C for at least 30-60 minutes.[11][12][14]
 - Low Concentration/Small Fragments: -20°C overnight or -80°C for at least 20-30 minutes for enhanced recovery.[5][15][16]
- Pellet the DNA: Centrifuge the tube at high speed (e.g., 12,000 15,000 x g) for 15 to 30 minutes at 4°C.[10][16] This will form a pellet of DNA at the bottom of the tube. The pellet may be visible as a small white dot. Note the location of the pellet before proceeding.

4.3 Protocol for Washing the DNA Pellet

The wash step is critical for removing residual salts that can inhibit downstream enzymatic reactions.[5][7][17]

- Remove Supernatant: Carefully aspirate or pour off the ethanol supernatant without disturbing the DNA pellet.[8][9][11] Use a smaller pipette to remove any remaining droplets.
- Add Wash Solution: Add 500 μL to 1 mL of room-temperature 70% ethanol to the tube.[9][14]
 [15] The volume should be sufficient to cover the pellet and wash the sides of the tube.[17]
- Wash the Pellet: Gently invert the tube several times or vortex briefly to dislodge and wash the pellet.[14][17] This ensures the salt is dissolved into the wash solution.[17]
- Re-pellet the DNA: Centrifuge the tube again at high speed (≥12,000 x g) for 5 to 15 minutes at 4°C.[9][10][16] The pellet should re-form at the bottom of the tube.
- Remove Final Wash: Carefully aspirate all of the 70% ethanol. This step is critical, as
 residual ethanol can inhibit subsequent enzymatic reactions.[18][19] A brief pulse-spin in the
 microfuge can collect remaining liquid at the bottom for easier removal with a fine pipette tip.
 [18]

4.4 Drying and Resuspending the DNA



- Dry the Pellet: Allow the pellet to air-dry at room temperature for 5-15 minutes.[9] The pellet should become translucent or lose its milky-white appearance. Crucially, do not over-dry the pellet (e.g., by using a SpeedVac for an extended time), as this can make the DNA difficult to resuspend and may lead to denaturation.[5][16]
- Resuspend the DNA: Add an appropriate volume of a suitable buffer (e.g., 20-50 μL of TE buffer or nuclease-free water).[9][11][15] Gently pipette the solution up and down over the pellet to dissolve it. For high molecular weight DNA, incubation at 37-50°C for 10-60 minutes or overnight at room temperature can aid in complete resuspension.[14][18]

5.0 Troubleshooting

Table 3: Common Issues and Solutions in DNA Precipitation



Problem	Possible Cause	Recommended Solution
Low or No DNA Yield	Incomplete Precipitation: Insufficient ethanol, salt, or incubation time.	Ensure correct volumes and concentrations are used. For low DNA concentrations, increase incubation time, use a lower temperature (-80°C), and add a carrier like glycogen.[1] [5][16][20]
Pellet Loss: Pellet was accidentally aspirated or dislodged.	Be mindful of the pellet's location after centrifugation. Use a fine pipette tip for aspiration. After the 70% wash, the pellet may be less adherent.[14]	
Over-drying Pellet: DNA is difficult to resuspend.	Avoid extended drying times. If over-dried, add buffer and allow to rehydrate for an extended period (e.g., overnight at 4°C) with periodic gentle mixing.[21]	
Poor Performance in Downstream Applications	Salt Contamination: Inadequate washing.	Ensure the pellet is fully dislodged and vortexed during the 70% ethanol wash step to effectively remove salts.[17] Perform a second wash if high salt concentration is suspected.
Ethanol Carryover: Residual ethanol inhibiting enzymes.	After the final wash, briefly spin the tube and carefully remove all remaining ethanol droplets with a pipette before air-drying. [18][19]	
DNA Fails to Resuspend	Over-dried Pellet: DNA has become denatured or tightly	Add buffer and incubate at 50°C for 1 hour with periodic



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compacted. vortexing or at room

temperature overnight.[18]
Ensure the entire surface of
the tube where the pellet was

is washed with the

resuspension buffer.[16]

Allow for longer rehydration

High Molecular Weight DNA: Large DNA molecules dissolve

slowly.

times. Gentle heating (50-65°C) can assist, but avoid excessive heat which can damage DNA.[14][18]

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References

- 1. bitesizebio.com [bitesizebio.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. science.smith.edu [science.smith.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ethanol precipitation Wikipedia [en.wikipedia.org]
- 6. Why is ethanol used in DNA extraction? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. oncology.wisc.edu [oncology.wisc.edu]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 11. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 12. assets.fishersci.com [assets.fishersci.com]







- 13. bitesizebio.com [bitesizebio.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Ethanol Precipitation to clean DNA [bio.davidson.edu]
- 16. Ethanol precipitation protocol Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 17. Tips on ethanol precipitation of nucleic acids and wash General Lab Techniques [protocol-online.org]
- 18. dnagenotek.com [dnagenotek.com]
- 19. wegene-china.com [wegene-china.com]
- 20. researchgate.net [researchgate.net]
- 21. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific CA [thermofisher.com]
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